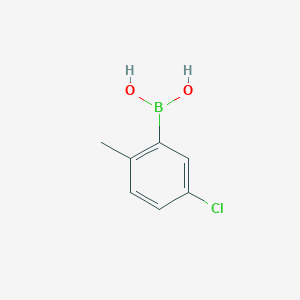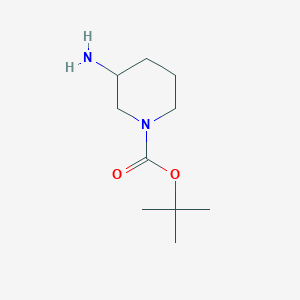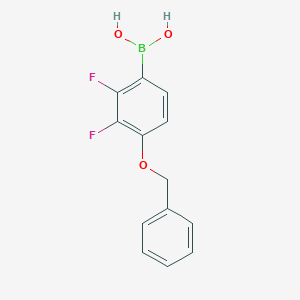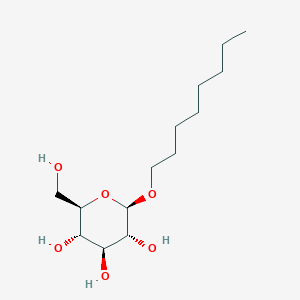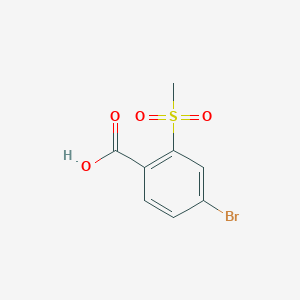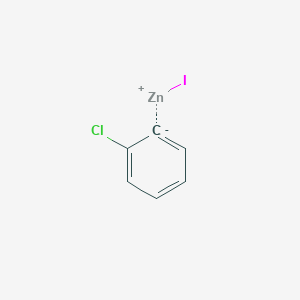
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolan
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H17BO2 . It has an average mass of 228.095 Da and a mono-isotopic mass of 228.132156 Da .
Molecular Structure Analysis
The molecular structure of phenylboronic ester derivatives, including “4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane”, has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Wissenschaftliche Forschungsanwendungen
Zwischenprodukte für die organische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Borat- und Sulfonamidgruppen ermöglichen nukleophile und Amidierungsreaktionen, was es zu einer wertvollen Komponente bei der Synthese komplexer organischer Moleküle macht . Es ist besonders nützlich bei der Konstruktion pharmakologisch aktiver Moleküle, bei denen präzise strukturelle Konfigurationen erforderlich sind.
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung wird diese Boronsäureverbindung aufgrund ihrer schützenden Eigenschaften in Diolen eingesetzt. Es spielt eine wichtige Rolle bei der asymmetrischen Synthese von Aminosäuren und bei der Erleichterung von Diels-Alder- und Suzuki-Kupplungsreaktionen, die entscheidend für die Herstellung einer Vielzahl von Arzneimitteln sind .
Enzyminhibition
Als Enzyminhibitor zeigt 2-Phenyl-1-ethynylboronsäure-Pinacolester vielversprechende Eigenschaften, um die Aktivität von Enzymen zu stören, die für das Überleben von Krankheitserregern oder Krebszellen entscheidend sind. Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Krebs- und antimikrobieller Medikamente .
Fluoreszierende Sonde
Die Fähigkeit der Verbindung, als fluoreszierende Sonde zu fungieren, ist von Bedeutung in der biologischen und chemischen Sensorik. Es kann verschiedene Substanzen identifizieren, darunter Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine, was sowohl für diagnostische als auch für Forschungszwecke unerlässlich ist .
Stimulus-responsive Drug Carrier
Unter Ausnutzung der Boronsäureesterbindungen wird diese Verbindung zur Herstellung von stimulusresponsiven Wirkstoffträgern eingesetzt. Diese Träger können auf Veränderungen der Mikroumgebung reagieren, wie z. B. pH-Wert, Glukosespiegel und ATP, was eine kontrollierte Wirkstofffreisetzung ermöglicht. Dies ist besonders vorteilhaft für gezielte Wirkstofftransportsysteme .
Materialwissenschaft
In der Materialwissenschaft werden die strukturellen Eigenschaften der Verbindung untersucht, um neue Materialien mit spezifischen Eigenschaften zu entwickeln. Seine Stabilität und Reaktivität machen es geeignet für die Herstellung von Polymeren und anderen Materialien, die präzise molekulare Anordnungen erfordern .
Analytische Chemie
2-Phenyl-1-ethynylboronsäure-Pinacolester wird auch in der analytischen Chemie zur Quantifizierung und Detektion verschiedener chemischer Einheiten eingesetzt. Seine Reaktivität mit bestimmten funktionellen Gruppen macht es zu einem nützlichen Reagenz in der Chromatographie und Spektroskopie .
Umweltüberwachung
Schließlich findet die Verbindung Anwendung in der Umweltüberwachung. Seine Reaktivität mit bestimmten Schadstoffen ermöglicht die Erkennung und Messung von Umweltkontaminanten, was zur Bewertung der ökologischen Gesundheit und Sicherheit beiträgt .
Wirkmechanismus
Target of Action
It is known that boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound’s mode of action is primarily through its boronic acid pinacol ester functional groups, which are ideal for Suzuki cross-coupling reactions to extend the size of the structure . This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
Boronic acid compounds are known to be involved in various transformation processes due to their high reactivity .
Result of Action
Boronic acid compounds are known to have a wide range of applications in pharmacy and biology .
Action Environment
It is known that boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIORNIWTVJLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471378 | |
| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159087-45-3 | |
| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

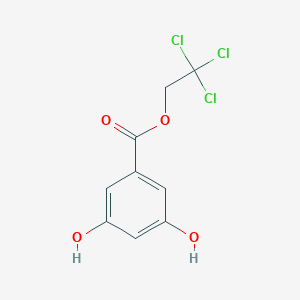
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)

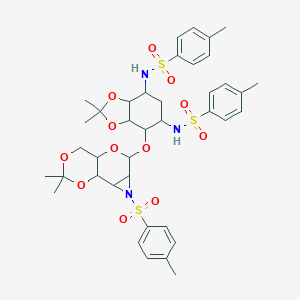
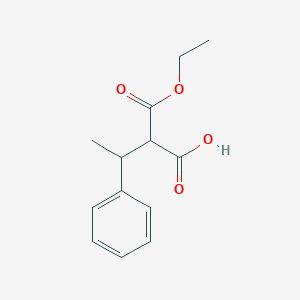
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)

